1-[(4-Fluoro-3-methoxyphenyl)methyl]piperazine dihydrochloride
Description
1-[(4-Fluoro-3-methoxyphenyl)methyl]piperazine dihydrochloride is a piperazine derivative characterized by a 4-fluoro-3-methoxy-substituted benzyl group attached to the piperazine ring, with dihydrochloride as the counterion.
Properties
Molecular Formula |
C12H19Cl2FN2O |
|---|---|
Molecular Weight |
297.19 g/mol |
IUPAC Name |
1-[(4-fluoro-3-methoxyphenyl)methyl]piperazine;dihydrochloride |
InChI |
InChI=1S/C12H17FN2O.2ClH/c1-16-12-8-10(2-3-11(12)13)9-15-6-4-14-5-7-15;;/h2-3,8,14H,4-7,9H2,1H3;2*1H |
InChI Key |
MLERKPQWHJOMJD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CN2CCNCC2)F.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[(4-Fluoro-3-methoxyphenyl)methyl]piperazine dihydrochloride involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically involve the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. The industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
1-[(4-Fluoro-3-methoxyphenyl)methyl]piperazine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(4-Fluoro-3-methoxyphenyl)methyl]piperazine dihydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and bioactive molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-Fluoro-3-methoxyphenyl)methyl]piperazine dihydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through modulation of neurotransmitter systems, particularly serotonin and dopamine receptors . This modulation can lead to changes in neuronal activity and signaling pathways, which may underlie its potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Piperazine derivatives exhibit diverse pharmacological activities depending on their substituents. Below is a comparative analysis of structurally related compounds:
Structural and Functional Comparisons
Key Differences and Implications
- In contrast, Trimetazidine’s 2,3,4-trimethoxy groups enhance membrane permeability but may reduce metabolic stability . Flunarizine’s bis(4-fluorophenyl)methyl group increases lipophilicity, favoring CNS penetration for migraine prophylaxis, whereas Meclizine’s 4-chlorophenyl group limits CNS activity due to bulkiness .
Pharmacokinetics :
Therapeutic Specificity :
- Piperazine derivatives with arylalkyl groups (e.g., Trimetazidine) often target cardiovascular systems, whereas heteroaromatic-linked piperazines (e.g., HBK-5) show psychotropic effects. The target compound’s fluoromethoxybenzyl group may position it between these categories, pending empirical validation .
Research Findings and Mechanistic Insights
Antihistaminic vs. Calcium Channel Blocking Activity :
- Meclizine and Flunarizine share structural similarities but differ in application: Meclizine’s 3-methylbenzyl group enhances H1 receptor antagonism, while Flunarizine’s propenyl chain facilitates calcium channel blockade .
- The target compound’s lack of bulky substituents (e.g., bis-phenyl groups) may reduce calcium channel affinity compared to Flunarizine .
Serotonin Receptor Modulation :
Synthetic Accessibility :
- The target compound’s synthesis likely involves reductive amination of 4-fluoro-3-methoxybenzaldehyde with piperazine, analogous to Lomerizine’s synthesis (). This method offers moderate yields (~74%) and scalability .
Biological Activity
1-[(4-Fluoro-3-methoxyphenyl)methyl]piperazine dihydrochloride is a compound with significant potential in medicinal chemistry, particularly in the development of pharmaceuticals targeting various neurological and psychological conditions. This article delves into its biological activity, synthesizing data from diverse sources to provide a comprehensive overview.
- Molecular Formula : C12H18ClF2N2O
- Molecular Weight : 260.74 g/mol
- CAS Number : 2639450-90-9
This compound primarily acts as a ligand for various neurotransmitter receptors, influencing dopaminergic and serotonergic pathways. Research indicates that it may have implications in the modulation of dopamine levels in the brain, which is crucial for treating disorders like schizophrenia and depression.
Neurotransmitter Interaction
Studies have shown that this compound can affect the turnover of dopamine and norepinephrine. For instance, oral administration at varying doses resulted in a transient increase in dopamine levels in specific brain regions, followed by a dose-dependent decrease . This suggests a complex interaction with neurotransmitter systems that may be beneficial in psychiatric treatments.
Antimicrobial Properties
Emerging research highlights the compound's potential antimicrobial activity. A study indicated that derivatives of piperazine compounds exhibit significant bactericidal effects against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis, with minimal inhibitory concentrations (MIC) ranging from 15.625 to 125 μM . This positions the compound as a candidate for further exploration in antimicrobial therapies.
Case Study 1: Dopaminergic Activity
A study investigated the effects of this compound on dopamine turnover in rat models. The results demonstrated that at doses between 50 to 250 mg/kg, there was an initial increase in dopamine content followed by a decrease, suggesting potential utility in managing conditions associated with dopamine dysregulation .
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial properties, piperazine derivatives were tested against clinical isolates of bacteria. The findings revealed effective inhibition of biofilm formation by certain derivatives at concentrations much lower than those required for traditional antibiotics . This indicates the compound's potential as an alternative therapeutic agent against resistant bacterial strains.
Table 1: Summary of Biological Activities
Table 2: Pharmacokinetic Properties
| Property | Value |
|---|---|
| Solubility | Soluble in water |
| Stability | Stable under normal conditions |
| Storage Conditions | Room temperature |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
